molecular formula C24H19N5O2 B6078208 2-methyl-N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide

2-methyl-N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide

Cat. No.: B6078208
M. Wt: 409.4 g/mol
InChI Key: WHLSHDPQFUWGPE-UHFFFAOYSA-N
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Description

2-Methyl-N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide is a complex organic compound known for its unique structure, which includes a pyrazolo-pyrido-pyrimidine core. This compound has drawn attention in various scientific fields due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

  • Construction of the Pyrazolo-Pyrido-Pyrimidine Core: : This step involves the condensation of appropriate pyrimidine and pyrazole derivatives under specific conditions.

  • Functionalization: : Introduction of the phenyl group at the 3-position of the pyrazole and the 2-methyl and 6-oxo groups.

  • Coupling Reaction: : The final step involves the amide coupling reaction to attach the benzamide moiety.

Reaction conditions often include the use of catalysts, such as palladium or copper, and solvents like dichloromethane or dimethylformamide under controlled temperatures.

Industrial Production Methods

Scaling up the production for industrial purposes requires optimization of the reaction conditions and the use of continuous flow chemistry to enhance the yield and purity. The use of automated reactors and controlled environments ensures consistent production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, primarily at the methyl groups.

  • Reduction: : Reduction reactions can occur at the oxo group, converting it to a hydroxyl group.

  • Substitution: : Halogenation and nitration can be performed on the benzamide moiety.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or chromium trioxide in acidic media.

  • Reduction: : Catalytic hydrogenation using palladium on carbon.

  • Substitution: : Electrophilic aromatic substitution using halogens or nitrating agents under acidic conditions.

Major Products

The major products formed depend on the type of reaction:

  • Oxidation: : 2-Methyl-N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide can convert to corresponding ketones or carboxylic acids.

  • Reduction: : The oxo group can be reduced to a hydroxyl group.

  • Substitution: : Halogenated or nitrated derivatives of the benzamide moiety.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology

The unique structure allows for interactions with various biological targets, making it a candidate for drug discovery and development.

Medicine

Industry

The compound's stability and reactivity make it useful in material science for creating advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects through binding to specific molecular targets, such as enzymes or receptors, disrupting their normal function. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(5H)-yl)benzamide

  • 2-Methyl-N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetohydrazide

  • 2-Methyl-N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-5(4H)-yl)benzamide

Uniqueness

2-Methyl-N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide stands out due to its specific substitution pattern, which enhances its stability and reactivity. This uniqueness makes it particularly attractive for targeted applications in drug development and material science.

Properties

IUPAC Name

2-methyl-N-(4-methyl-10-oxo-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O2/c1-15-8-6-7-11-18(15)23(30)27-28-13-12-20-19(24(28)31)14-25-22-21(16(2)26-29(20)22)17-9-4-3-5-10-17/h3-14H,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLSHDPQFUWGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NN2C=CC3=C(C2=O)C=NC4=C(C(=NN34)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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